molecular formula C20H32O3 B593663 (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid CAS No. 339534-01-9

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

Cat. No.: B593663
CAS No.: 339534-01-9
M. Wt: 320.5
InChI Key: FXVHFLDCTFMIGD-DPTNXLIISA-N
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Description

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is a stable isomer of 15 (S)-HETE, a major metabolite of arachidonic acid from the 15-lipoxygenase pathway . This compound is known for its role in various biological processes, including inflammation and vascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the use of lipoxygenase enzymes to catalyze the oxygenation of arachidonic acid, followed by specific chemical modifications to introduce the hydroxyl and alkyne groups .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the desired enzyme, which then catalyzes the formation of the compound from arachidonic acid. This method is advantageous due to its specificity and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alkenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). It modulates the activity of these receptors, influencing gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is unique due to its specific configuration and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, commonly referred to as HETE analog 1, is a synthetic derivative of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid. This compound has garnered attention in research due to its stability against autoxidation and its diverse biological activities. This article explores the biological activity of HETE analog 1, focusing on its vascular effects, cellular proliferation impacts, and potential therapeutic applications.

HETE analog 1 is characterized by its unique structure that enhances stability compared to its natural counterpart, 15(S)-HETE. The compound's synthesis involves replacing the labile polyene array in 15(S)-HETE with less reactive functional groups, resulting in a compound that maintains biological activity while exhibiting improved resistance to degradation. This stability is crucial for its application in biological assays and potential therapeutic use.

Vascular Effects

Research indicates that HETE analog 1 elicits significant vascular responses. Studies conducted using isolated pulmonary arteries from rabbits demonstrated that both HETE analog 1 and 15(S)-HETE induce concentration-dependent contractions. Notably, female arteries exhibited greater sensitivity to these compounds than male arteries, suggesting sex-specific differences in vascular reactivity:

CompoundMaximal Response (Females)Maximal Response (Males)
HETE analog 1HigherLower
15(S)-HETEHighestModerate

These findings highlight the potential of HETE analog 1 as a vasoconstrictor and its relevance in understanding vascular physiology and pathology.

Cellular Proliferation

In addition to vascular effects, HETE analog 1 has been shown to influence cell proliferation. It was found to increase [^3H]-thymidine incorporation in vascular smooth muscle cells derived from male rabbit pulmonary arteries. However, it also produced a concentration-dependent inhibition of proliferation and migration in human prostate carcinoma PC-3 cells:

Cell TypeEffect of HETE Analog 1
Vascular Smooth Muscle CellsIncreased proliferation
Prostate Carcinoma PC-3 CellsInhibition of proliferation

This duality in cellular response underscores the compound's complex role in different biological contexts.

Case Studies and Research Findings

Several studies have investigated the biological activities of HETE analog 1:

  • Vascular Reactivity Study : A study published in The Journal of Pharmacology demonstrated that HETE analog 1 induced greater contractions in female rabbit pulmonary arteries compared to males. This suggests a potential role for sex hormones in modulating vascular responses to eicosanoids .
  • Prostate Cancer Research : In vitro studies indicated that HETE analog 1 inhibited the proliferation of prostate cancer cells while promoting growth in vascular smooth muscle cells. This differential effect could be leveraged for therapeutic strategies targeting cancer while managing vascular health .
  • Therapeutic Potential : The stability of HETE analog 1 makes it a promising candidate for further research into therapeutic applications for conditions such as hypertension or cancer-related vascular complications .

Properties

CAS No.

339534-01-9

Molecular Formula

C20H32O3

Molecular Weight

320.5

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1

InChI Key

FXVHFLDCTFMIGD-DPTNXLIISA-N

SMILES

CCCCC[C@@H](O)C#C/C=CCCCC/C=CCCCC(O)=O

Synonyms

HETE Analog 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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